molecular formula C21H17Cl2N3O4S2 B2440658 N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide CAS No. 868377-30-4

N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide

Cat. No. B2440658
CAS RN: 868377-30-4
M. Wt: 510.4
InChI Key: UMZGZKWOWGUTRM-FLFQWRMESA-N
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Description

N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C21H17Cl2N3O4S2 and its molecular weight is 510.4. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Screening

    • N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide is a bioactive molecule synthesized via chemical reactions involving various functional groups. The compound and its derivatives have undergone screenings for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The structural and spectral analyses have been performed to confirm the identity and study the conformational features of these compounds (Patel et al., 2009).
  • Crystal Structure Analysis

    • Detailed crystal structure analysis has been performed on related compounds, providing insights into the molecular geometry, conformation, and interactions. For example, studies on 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione revealed specific dihedral angles and interactions, highlighting the structural significance of the morpholine and benzothiazole components (Franklin et al., 2011).
  • Antimycobacterial and Antitumor Properties

    • Certain synthesized derivatives have demonstrated promising antimicrobial activity, particularly against mycobacterial infections. Additionally, the antitumor properties of related compounds have been explored, with some derivatives showing potential as anticancer agents due to their inhibitory effects on cell growth and their ability to induce apoptosis in specific cancer cell lines (Sathe et al., 2011; Horishny et al., 2020; Corbo et al., 2016).
  • Molecular Docking and Anticancer Activity

    • Research has delved into the design, synthesis, and biological evaluation of derivatives as anticonvulsant and anticancer agents. Molecular docking studies have been performed to understand the binding interactions of these compounds with biological targets, such as the benzodiazepine receptors and estrogen receptors. These studies have aided in identifying compounds with significant anticonvulsant and anticancer activities (Faizi et al., 2017; Kumar et al., 2021).

properties

IUPAC Name

N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O4S2/c1-2-9-26-19-17(8-7-16(22)18(19)23)31-21(26)24-20(27)14-3-5-15(6-4-14)32(28,29)25-10-12-30-13-11-25/h1,3-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZGZKWOWGUTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC(=C2Cl)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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